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Compound of Interest

Compound Name:
5-(trifluoromethyl)-1H-indole-2-

carboxylic acid

Cat. No.: B1341657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound that

has garnered significant interest in medicinal chemistry and drug discovery. The indole scaffold

is a privileged structure in numerous biologically active compounds, and the incorporation of a

trifluoromethyl group at the 5-position can substantially enhance key pharmaceutical

properties. This strategic fluorination is known to improve metabolic stability, increase

lipophilicity, and modulate the electronic characteristics of the indole ring system, often leading

to enhanced binding affinity and efficacy for various biological targets. This technical guide

provides a comprehensive overview of the physicochemical properties, synthesis, biological

activities, and experimental evaluation of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid and

its derivatives.

Physicochemical Properties
The fundamental properties of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid are

summarized below. This data is crucial for its application in chemical synthesis and biological

assays.
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Property Value Reference

Molecular Weight 229.158 g/mol [1][2]

Molecular Formula C₁₀H₆F₃NO₂ [1][2]

CAS Number 496946-78-2 [1][2]

Appearance Solid [1]

Purity Typically ≥97% [2]

IUPAC Name
5-(trifluoromethyl)-1H-indole-2-

carboxylic acid
[1]

Canonical SMILES
O=C(O)C1=CC2=CC(C(F)

(F)F)=CC=C2N1
[1]

Synthesis and Derivatization
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid serves as a versatile building block in

organic synthesis. The carboxylic acid moiety at the 2-position is readily functionalized,

allowing for the creation of a diverse library of derivatives. Common synthetic transformations

include amidation and esterification to introduce various side chains, which is a key strategy in

tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

A general workflow for the derivatization of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid is

depicted below.
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Synthetic utility of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Biological Activity and Therapeutic Potential
Derivatives of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid have demonstrated significant

activity against a range of therapeutic targets. The trifluoromethyl group often plays a crucial

role in the observed potency. The table below summarizes some of the key biological activities

and associated targets for derivatives of this scaffold.
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Biological
Target/Activity

Derivative Class Key Findings Reference

Antiplasmodial Activity
Indole-2-

carboxamides

The 5-trifluoromethyl

substitution was well-

tolerated and resulted

in potent

antiplasmodial activity

against P. falciparum.

Dual EGFR/CDK2

Inhibition

5-Substituted-indole-

2-carboxamides

3-Ethyl-N-(4-

morpholinophenethyl)-

5-(trifluoromethyl)-1H-

indole-2-carboxamide

showed potent

antiproliferative action

and inhibited both

EGFR and CDK2.

HIV-1 Integrase

Inhibition

Indole-2-carboxylic

acid derivatives

The indole-2-

carboxylic acid

scaffold is a promising

starting point for the

development of HIV-1

integrase inhibitors.

[3][4][5]

Anti-Trypanosoma

cruzi Activity

1H-Indole-2-

carboxamides

N-(4-

(Methylsulfonamido)b

enzyl)-5-

(trifluoromethyl)-1H-

indole-2-carboxamide

was synthesized and

evaluated for its

activity against T.

cruzi.

[6][7]

Signaling Pathways
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The diverse biological activities of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid derivatives

implicate their interaction with several critical signaling pathways. For instance, its role as a

dual inhibitor of EGFR and CDK2 suggests a mechanism of action that disrupts key cell cycle

and proliferation pathways in cancer cells.
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Dual inhibition of EGFR and CDK2 signaling pathways.

Experimental Protocols
Synthesis of N-(4-(Methylsulfonamido)benzyl)-5-
(trifluoromethyl)-1H-indole-2-carboxamide
This protocol describes the synthesis of an amide derivative of 5-(trifluoromethyl)-1H-indole-
2-carboxylic acid, which has been investigated for its anti-Trypanosoma cruzi activity.[6][7]

Materials:

5-(Trifluoromethyl)-1H-indole-2-carboxylic acid

N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

Amine coupling reagents (e.g., HATU, HOBt)

Tertiary amine base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)
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Standard laboratory glassware and purification apparatus (e.g., flash chromatography

system)

Procedure:

To a solution of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous

DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

Stir the mixture at room temperature for 15 minutes.

Add N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride (1.1 eq) to the reaction

mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

TLC or LC-MS.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

N-(4-(methylsulfonamido)benzyl)-5-(trifluoromethyl)-1H-indole-2-carboxamide.

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and

purity.

In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds

against the EGFR kinase.

Materials:

Recombinant human EGFR (active kinase domain)

Test compound (e.g., a derivative of 5-(trifluoromethyl)-1H-indole-2-carboxylic acid)
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Control inhibitor (e.g., Erlotinib)

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP (Adenosine 5'-triphosphate)

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

96-well or 384-well white, flat-bottom plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of the test compound in kinase assay buffer.

In a 96-well plate, add the diluted test compound, control inhibitor, or vehicle (DMSO) to the

appropriate wells.

Add the recombinant EGFR enzyme to each well, except for the "no enzyme" blank controls.

Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP

to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions. This involves a two-step process of

depleting the remaining ATP and then converting the generated ADP to ATP, which is

quantified via a luciferase-based luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of the test compound relative to the

positive control (enzyme with vehicle).
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test

compound concentration and fitting the data to a dose-response curve.

Conclusion
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a valuable and versatile scaffold in

modern drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl

group, make it an attractive starting point for the synthesis of novel therapeutic agents. The

diverse biological activities of its derivatives, ranging from anticancer to anti-infective, highlight

the broad potential of this chemical class. The experimental protocols and pathway analyses

provided in this guide serve as a foundational resource for researchers engaged in the

exploration and development of new drugs based on the 5-(trifluoromethyl)-1H-indole-2-
carboxylic acid core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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